amine](/img/structure/B275309.png)
[(4-Butoxynaphthyl)sulfonyl](4-pyridylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Butoxynaphthyl)sulfonyl](4-pyridylmethyl)amine is an organic compound with the molecular formula C20H22N2O3S and a molecular weight of 370.47 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a pyridine ring, and a sulfonamide group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Butoxynaphthyl)sulfonyl](4-pyridylmethyl)amine typically involves the reaction of 4-butoxynaphthalene-1-sulfonyl chloride with pyridin-4-ylmethanamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[(4-Butoxynaphthyl)sulfonyl](4-pyridylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
科学的研究の応用
[(4-Butoxynaphthyl)sulfonyl](4-pyridylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of [(4-Butoxynaphthyl)sulfonyl](4-pyridylmethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
- 4-butoxy-N-(pyridin-3-ylmethyl)naphthalene-1-sulfonamide
- 4-butoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
- 4-ethoxy-N-(pyridin-4-ylmethyl)naphthalene-1-sulfonamide
Uniqueness
[(4-Butoxynaphthyl)sulfonyl](4-pyridylmethyl)amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the butoxy group and the position of the pyridine ring contribute to its distinct properties compared to similar compounds .
特性
分子式 |
C20H22N2O3S |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
4-butoxy-N-(pyridin-4-ylmethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-14-25-19-8-9-20(18-7-5-4-6-17(18)19)26(23,24)22-15-16-10-12-21-13-11-16/h4-13,22H,2-3,14-15H2,1H3 |
InChIキー |
UBACQWSYMYDSDQ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=NC=C3 |
正規SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


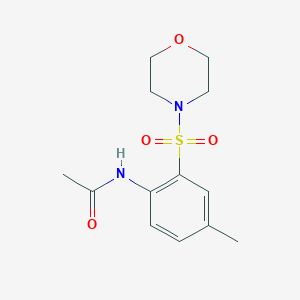
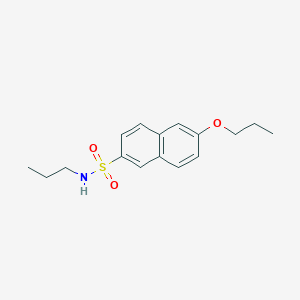
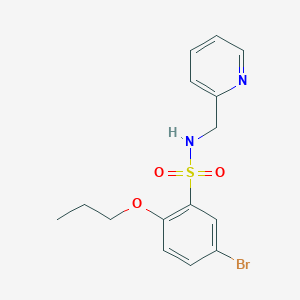
![[(5-Bromo-2-propoxyphenyl)sulfonyl]propylamine](/img/structure/B275239.png)

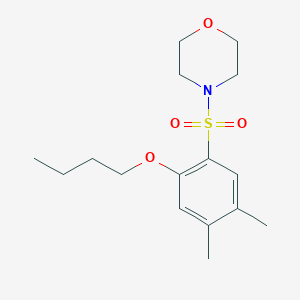
)amine](/img/structure/B275252.png)
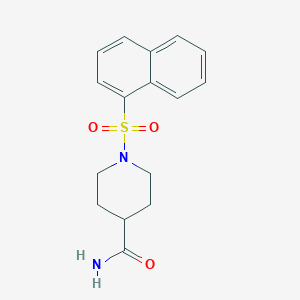
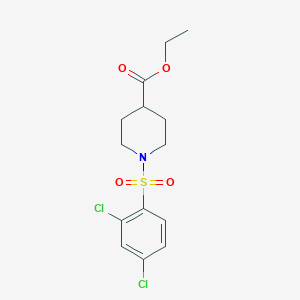
![Cyclohexyl[(2-ethoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B275282.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)
![[(6-Propoxy(2-naphthyl))sulfonyl]-2-pyridylamine](/img/structure/B275308.png)
amine](/img/structure/B275312.png)
